

Application Notes and Protocols for AM-095 Sodium in Rat Models

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Compound of Interest		
Compound Name:	AM-095 Sodium	
Cat. No.:	B560099	Get Quote

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Introduction

AM-095, chemically identified as sodium {4'-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetate, is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by signaling through its G protein-coupled receptors, including LPA1. The LPA/LPA1 signaling axis has been implicated in the pathophysiology of various diseases, particularly those involving fibrosis. Consequently, AM-095 has emerged as a valuable tool for preclinical research in rodent models to investigate the therapeutic potential of LPA1 antagonism.

These application notes provide detailed protocols for the preparation and administration of **AM-095 sodium** salt in rat models, summarize key pharmacokinetic and pharmacodynamic data, and illustrate the associated signaling pathways.

Data Presentation

Table 1: AM-095 Sodium Pharmacokinetic Parameters in Rats



Administrat ion Route	Dose (mg/kg)	Vehicle	Стах (µМ)	Tmax (hours)	t½ (hours)
Intravenous (IV)	2	0.9% Saline	12	0.25 (15 min)	1.79
Oral Gavage (PO)	10	0.5% Methylcellulo se	41	2	-

Data compiled from publicly available pharmacological studies.[1]

Table 2: Summary of AM-095 Sodium Dosage and

Administration in Rat Models

Parameter	Intravenous (IV) Administration	Oral Gavage (PO) Administration
Rat Strain	Sprague-Dawley	Sprague-Dawley
Rat Weight	250-300 g	Not specified, but typically similar to IV studies
Dosage	2 mg/kg	10 mg/kg
Vehicle	0.9% Saline	0.5% (w/v) Methylcellulose in water
Dosing Volume	1 mL/kg	3 mL/kg
Preparation	Dissolved in 0.9% saline.	Suspended in 0.5% methylcellulose.
Administration Method	Bolus injection into a surgically implanted jugular vein catheter.	Administration into the stomach using a gavage needle.
Fasting	15 to 24 hours prior to dosing.	15 to 24 hours prior to dosing.

This table summarizes typical experimental parameters. Researchers should optimize these for their specific study design.[1]



Experimental ProtocolsProtocol 1: Preparation of Dosing Solutions

1.1 Preparation of 0.5% (w/v) Methylcellulose Vehicle for Oral Gavage

This protocol is adapted from standard laboratory procedures for creating a homogenous suspension for oral administration.

- Materials:
 - Methylcellulose powder (e.g., 400 cP viscosity)
 - o Milli-Q or distilled water
 - Magnetic stirrer and stir bar
 - Beakers
 - Heating plate
- Procedure:
 - Heat approximately one-third of the total required volume of water to 70-80°C in a beaker with a magnetic stir bar.
 - Slowly add the weighed methylcellulose powder (e.g., 0.5 g for 100 mL total volume) to the heated water while stirring to create a homogenous, milky suspension.
 - Remove the beaker from the heat.
 - Add the remaining two-thirds of the water as ice-cold water to the suspension.
 - Continue stirring in a cold environment (e.g., cold room or on ice) until the solution becomes clear. This may take several hours or can be left overnight.
 - Store the prepared vehicle at 4°C.
- 1.2 Preparation of AM-095 Sodium Dosing Solutions



- For Oral Administration (10 mg/kg in a 3 mL/kg volume):
 - Calculate the required amount of AM-095 sodium salt and vehicle for the number of animals to be dosed. For example, for a 300g rat receiving a 10 mg/kg dose in a 3 mL/kg volume, you would need 3 mg of AM-095 in 0.9 mL of vehicle.
 - Weigh the appropriate amount of AM-095 sodium salt.
 - Add the AM-095 to the prepared cold 0.5% methylcellulose vehicle.
 - Vortex and/or sonicate the mixture until a uniform suspension is achieved. It is crucial to maintain the suspension's homogeneity during dosing; vortex the suspension immediately before aspirating each dose.
- For Intravenous Administration (2 mg/kg in a 1 mL/kg volume):
 - Calculate the required amount of AM-095 sodium salt and sterile 0.9% saline for the number of animals. For a 300g rat, a 2 mg/kg dose in a 1 mL/kg volume would require 0.6 mg of AM-095 in 0.3 mL of saline.
 - Weigh the AM-095 sodium salt and dissolve it in the appropriate volume of sterile 0.9% saline.
 - Ensure the solution is clear and free of particulates before administration. The solution can be sterile-filtered through a 0.22 μm filter if necessary.

Protocol 2: Administration of AM-095 Sodium to Rats

2.1 Oral Gavage Administration

This procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.

- Materials:
 - Appropriately sized gavage needle for the rat's weight (typically 16-18 gauge, 2-3 inches long with a ball tip).



Syringe with the prepared AM-095 suspension.

Procedure:

- Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
- Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
- Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
- Once the needle is at the predetermined depth, slowly administer the AM-095 suspension.
- Gently remove the gavage needle.
- Monitor the animal for a few minutes post-administration for any signs of distress.

2.2 Intravenous Administration via Jugular Vein Catheter

This protocol assumes that a jugular vein catheter has been surgically implanted and the animal has recovered from the procedure.

Materials:

- Syringe with the prepared AM-095 solution.
- Syringe with sterile heparinized saline for flushing.
- Appropriate connectors for the catheter.

Procedure:

- Gently restrain the conscious rat. For rats with exteriorized catheters, this can often be done with minimal handling.
- Uncap the exteriorized end of the jugular vein catheter.

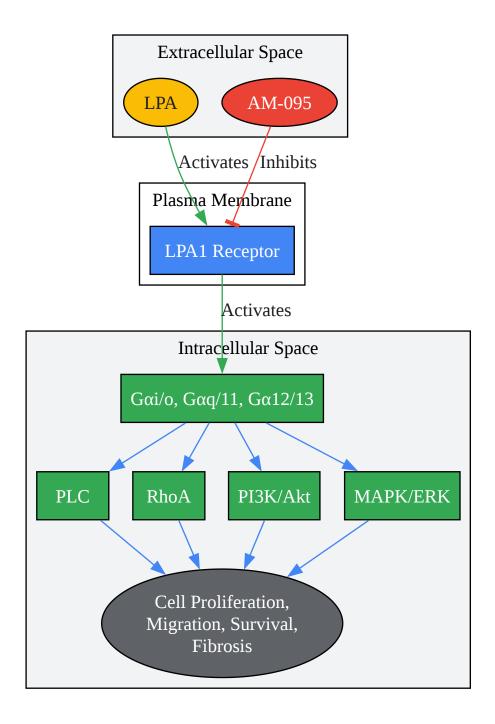


- Connect the syringe containing the AM-095 solution to the catheter.
- Administer the solution as a bolus injection over a short period (e.g., 1-2 minutes).
- Disconnect the dosing syringe.
- Connect the syringe with heparinized saline and flush the catheter to ensure the full dose is delivered and to maintain catheter patency.
- Recap the catheter.
- Return the animal to its home cage and monitor for any adverse reactions.

Mechanism of Action and Signaling Pathways

AM-095 is a selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR). Upon binding of its ligand, lysophosphatidic acid (LPA), the LPA1 receptor activates several intracellular signaling cascades through coupling with heterotrimeric G proteins, primarily of the $G\alpha i/o$, $G\alpha q/11$, and $G\alpha 12/13$ families. These pathways are integral to cellular processes such as proliferation, migration, and survival, which can become dysregulated in fibrotic diseases. By blocking the binding of LPA to LPA1, AM-095 inhibits these downstream signaling events.



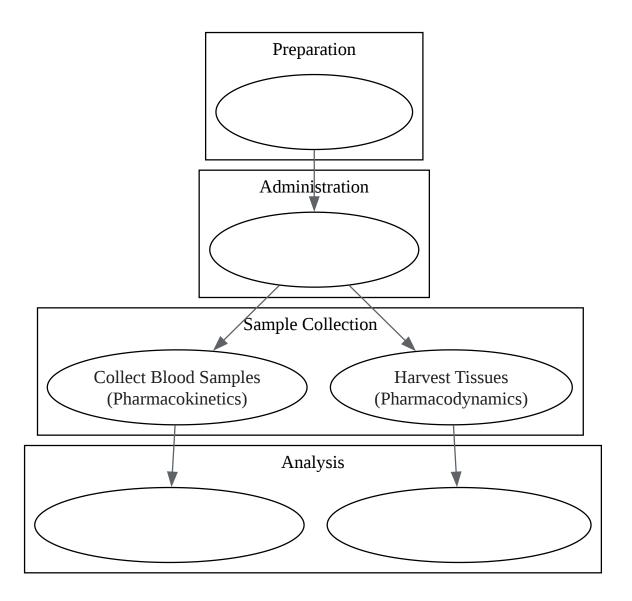


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Caption: General LPA1 Receptor Signaling Pathway.

In specific pathological contexts, such as diabetic nephropathy, the antagonism of LPA1 by AM-095 has been shown to inhibit pro-inflammatory and pro-fibrotic signaling cascades involving Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-kB), and NADPH oxidase. This highlights the context-dependent nature of the downstream effects of LPA1 inhibition.





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Caption: General Experimental Workflow for AM-095 Studies in Rats.

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References







- 1. Intravenous Jugular Catheterization for Rats [protocols.io]
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